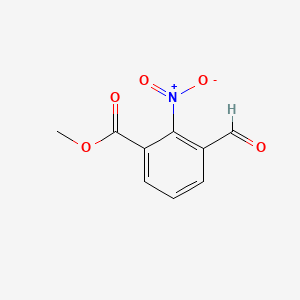

Methyl 3-formyl-2-nitrobenzoate

Description

Contextualization of Nitroaromatic Aldehydes and Esters

Within the family of functionalized aromatics, nitroaromatic compounds are a cornerstone of industrial and synthetic chemistry. nih.gov These molecules, containing at least one nitro group (—NO₂) attached to an aromatic ring, are widely used as precursors for dyes, polymers, and pharmaceuticals. researchgate.net The nitro group is a strong electron-withdrawing group, a property that profoundly influences the reactivity of the aromatic ring. nih.govmdpi-res.com This electron-withdrawing nature deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, a feature heavily exploited in organic synthesis. mdpi-res.com

When a nitro group is present on a benzene (B151609) ring that also contains aldehyde (—CHO) and ester (—COOR) functionalities, a unique chemical environment is created. The aldehyde group, itself an electron-withdrawing entity, further modifies the electronic landscape of the molecule. The combination of these groups on a single aromatic scaffold, as seen in nitroaromatic aldehydes and esters, results in highly versatile intermediates. The reactivity of the aldehyde (e.g., in condensation or oxidation reactions) can be utilized alongside reactions targeting the nitro group (e.g., reduction to an amine) or the ester (e.g., hydrolysis or amidation). This multi-functionality allows for complex, multi-step synthetic sequences where each functional group can be addressed selectively.

Significance of Methyl 3-formyl-2-nitrobenzoate within Chemical Synthesis and Research

This compound (CAS Number: 138229-59-1) is a prime example of a highly functionalized intermediate with considerable importance in contemporary chemical research, particularly in the pharmaceutical sector. nbinno.com It is a pale yellow or white crystalline powder. nbinno.comnbinno.com Its structure, featuring a methyl ester, a formyl (aldehyde) group, and a nitro group on a benzene ring, makes it a versatile precursor for the synthesis of complex heterocyclic structures. nbinno.com

The most prominent application of this compound is its role as a key intermediate in the synthesis of Niraparib. chemicalbook.comtheclinivex.comlookchem.com Niraparib is a potent oral poly(ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy, specifically for tumors with BRCA-1 and -2 mutations. chemicalbook.comtheclinivex.com The precise arrangement of the functional groups on this compound is critical for constructing the core structure of the drug.

Beyond this specific application, the compound is also recognized for its utility as a phase transfer catalyst in certain reactions, such as the synthesis of chlorinated hydrocarbons. chemicalbook.comchemicalbook.com Its solubility in common organic solvents further enhances its utility in various synthetic protocols. chemicalbook.com

Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 138229-59-1 | nbinno.com |

| Molecular Formula | C₉H₇NO₅ | nbinno.comnih.gov |

| Molecular Weight | 209.16 g/mol | nbinno.comnih.gov |

| Appearance | White to pale yellow lumpy powder | nbinno.comnbinno.com |

| Boiling Point | 354 °C | nbinno.comchemicalbook.com |

| Density | ~1.386 - 1.42 g/cm³ | nbinno.comnbinno.com |

| Flash Point | 173 °C | nbinno.comchemicalbook.com |

| Melting Point | 98-102 °C | nbinno.com |

| Solubility | Soluble in organic solvents like DMSO and THF | nbinno.comchemicalbook.com |

Overview of Research Trajectories for Complex Organic Intermediates

Research involving complex organic intermediates like this compound is primarily driven by the need for more efficient, cost-effective, and environmentally benign synthetic methodologies. A major trajectory in this field is the development of novel synthetic routes that improve upon existing methods. For instance, traditional syntheses of this compound have involved the use of expensive brominating agents and oxidants. google.com

More recent research, as highlighted in patent literature, focuses on creating pathways that utilize cheaper, more readily available raw materials. google.com A patented method describes the synthesis starting from Methyl 3-methyl-2-nitrobenzoate, proceeding through a chlorination step followed by hydrolysis. google.com This approach is noted for using less expensive reagents and generating wastewater with a lower content of organic pollutants, making it easier to treat. google.com Such process optimization is a critical aspect of modern industrial chemistry, aiming to reduce costs and environmental impact.

Another significant research direction is the exploration of new applications for existing intermediates. While this compound is well-established as a precursor to Niraparib, ongoing research may uncover its potential as a building block for other novel bioactive compounds or functional materials. The unique combination of reactive sites on the molecule makes it a candidate for constructing diverse molecular architectures, a constant pursuit in the fields of drug discovery and materials science. nih.govmdpi-res.com

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-formyl-2-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO5/c1-15-9(12)7-4-2-3-6(5-11)8(7)10(13)14/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSLOBVGASZUPDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10659301 | |

| Record name | Methyl 3-formyl-2-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10659301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138229-59-1 | |

| Record name | Methyl 3-formyl-2-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10659301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-formyl-2-nitrobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Methyl 3 Formyl 2 Nitrobenzoate

Strategic Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical steps. For methyl 3-formyl-2-nitrobenzoate, the primary disconnections involve the formyl and nitro groups, which are key functionalities that can be introduced through various synthetic transformations.

A logical retrosynthetic approach would first disconnect the formyl group. This leads to the precursor methyl 3-methyl-2-nitrobenzoate. The formyl group can be installed via oxidation of the methyl group. This is a common and often efficient strategy.

Further disconnection of the nitro group from methyl 3-methyl-2-nitrobenzoate would lead to methyl 3-methylbenzoate (B1238549). The nitro group can be introduced through an electrophilic aromatic substitution reaction (nitration). Methyl 3-methylbenzoate is a readily available starting material, making this a viable and cost-effective synthetic plan.

Established Synthetic Routes and Mechanistic Pathways

Several synthetic routes have been developed for the preparation of this compound. These methods primarily focus on the selective oxidation of a methyl group or the manipulation of a halogenated precursor.

Oxidation of Substituted Methylbenzoates

The oxidation of the methyl group of methyl 3-methyl-2-nitrobenzoate is a direct and widely used method for the synthesis of this compound.

Aerobic oxidation presents an environmentally benign and cost-effective method for the conversion of methyl groups to aldehydes. This process utilizes oxygen from the air as the primary oxidant. A patent discloses a method for preparing 3-methyl-2-nitrobenzoic acid from 1,3-dimethyl-2-nitrobenzene (B148808) through air oxidation in the presence of a metal catalyst and an initiator. google.comwipo.int While this example focuses on the synthesis of the corresponding carboxylic acid, the underlying principle of selective methyl group oxidation is relevant. The process involves heating the starting material under pressure with an oxygen source. google.comwipo.int

Table 1: Aerobic Oxidation Reaction Parameters

| Parameter | Condition |

| Starting Material | 1,3-dimethyl-2-nitrobenzene |

| Oxidant | Oxygen Source (Air) |

| Catalyst | Metal Catalyst |

| Initiator | Present |

| Pressure | Elevated |

This data is inferred from a process for a related compound and illustrates the general conditions for aerobic oxidation.

Halogenation and Subsequent Hydrolysis Strategies

An alternative and robust method involves the halogenation of the methyl group of methyl 3-methyl-2-nitrobenzoate, followed by hydrolysis of the resulting benzylic halide to the desired aldehyde.

A patented method describes the synthesis of this compound starting from methyl 3-methyl-2-nitrobenzoate. google.com The first step involves the radical chlorination of the methyl group. This reaction is typically initiated by ultraviolet (UV) light. google.com The molar ratio of methyl 3-methyl-2-nitrobenzoate to chlorine is a critical parameter, with a ratio of 1:2 to 1:4 being optimal. google.com The reaction is carried out in a suitable solvent such as dichloromethane (B109758) or dichloroethane. google.com

The intermediate, methyl 3-(dichloromethyl)-2-nitrobenzoate, is then hydrolyzed to afford the final product, this compound. This hydrolysis is often carried out in the presence of a phase transfer catalyst, such as tetrabutylammonium (B224687) bromide, and a metal salt like zinc chloride to facilitate the reaction. google.com Maintaining the pH of the reaction system between 6 and 8 is crucial to prevent the hydrolysis of the ester group. google.com

Table 2: Radical Chlorination and Hydrolysis Reaction Parameters

| Step | Reagent/Condition | Molar/Mass Ratio |

| Chlorination | ||

| Chlorine | 1:2 to 1:4 (Substrate:Chlorine) | |

| Solvent (Dichloromethane or Dichloroethane) | 1:2 to 1:20 (Substrate:Solvent) | |

| Catalyst | UV light | |

| Hydrolysis | ||

| Phase Transfer Catalyst (e.g., Tetrabutylammonium bromide) | 1:0.01-0.1 (Substrate:Catalyst) | |

| Zinc Chloride | 1:0.1-0.5 (Substrate:ZnCl2) | |

| pH | 6-8 |

Hydrolytic Cleavage of Halogenated Intermediates

A significant synthetic route to this compound involves the hydrolysis of a halogenated precursor. This process typically starts with Methyl 3-methyl-2-nitrobenzoate.

The initial step is a substitution reaction where Methyl 3-methyl-2-nitrobenzoate is reacted with chlorine. This chlorination reaction, which can be catalyzed by ultraviolet light, targets the methyl group, leading to the formation of Methyl 3-(dichloromethyl)-2-nitrobenzoate. google.com The molar ratio of Methyl 3-methyl-2-nitrobenzoate to chlorine is a critical parameter, typically ranging from 1:2 to 1:10, with a more preferred range of 1:2 to 1:4. google.com This reaction is generally carried out in a solvent such as dichloromethane or dichloroethane. google.com

The subsequent and final step is the hydrolysis of the newly formed Methyl 3-(dichloromethyl)-2-nitrobenzoate. This reaction is conducted in a zinc chloride aqueous solution to yield the desired product, this compound. google.com

Role of Phase Transfer Catalysis in Hydrolysis

The efficiency of the hydrolysis of Methyl 3-(dichloromethyl)-2-nitrobenzoate is significantly enhanced by the use of a phase transfer catalyst. google.com Phase transfer catalysts are substances that facilitate the migration of a reactant from one phase into another where the reaction occurs. In this synthesis, the catalyst enables the interaction between the water-insoluble organic substrate and the aqueous hydrolysis medium.

Several quaternary ammonium (B1175870) salts are effective phase transfer catalysts for this reaction. These include:

Tetrabutylammonium bromide google.com

Tetrabutylammonium chloride google.com

Tetrabutylammonium hydrogen sulfate (B86663) google.com

Benzyltriethylammonium chloride google.com

The molar ratio of the starting material, Methyl 3-methyl-2-nitrobenzoate, to the phase transfer catalyst and zinc chloride is an important factor in optimizing the reaction, with a typical ratio being 1:0.01-0.1:0.1-0.5. A more refined ratio is often cited as 1:0.03-0.05:0.15-0.3. google.com The use of these catalysts ensures a smoother and more efficient conversion to this compound.

Nitration of Formyl-Substituted Benzoate (B1203000) Precursors

An alternative synthetic approach involves the direct nitration of a formyl-substituted benzoate precursor. This method relies on electrophilic aromatic substitution, a fundamental reaction in organic chemistry.

Electrophilic Aromatic Nitration Mechanisms

Generation of the Electrophile: The nitronium ion is formed by the reaction of concentrated nitric acid with a stronger acid, usually concentrated sulfuric acid. chemguide.co.uklibretexts.org

Attack of the Aromatic Ring: The electron-rich π system of the benzene (B151609) ring attacks the electrophilic nitronium ion. aiinmr.com This step leads to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. jove.comnih.gov

Deprotonation: A weak base, such as the hydrogensulfate ion (HSO₄⁻) or water, removes a proton from the carbon atom bearing the new nitro group. chemguide.co.uk This step restores the aromaticity of the ring and yields the final nitroaromatic compound. mnstate.edu

The reaction is typically carried out by slowly adding a cooled mixture of nitric and sulfuric acids to the aromatic substrate. ma.edu

Regioselectivity in Nitration Reactions of Substituted Benzoates

When an electrophilic aromatic substitution occurs on a substituted benzene ring, the existing substituent directs the incoming electrophile to a specific position (ortho, meta, or para). The formyl (-CHO) and methyl ester (-COOCH₃) groups are electron-withdrawing groups. These groups deactivate the benzene ring towards electrophilic attack and are meta-directors. youtube.com

Therefore, in the nitration of a methyl benzoate, the nitro group is directed to the meta position, resulting in the formation of methyl 3-nitrobenzoate. scribd.comaiinmr.com This regioselectivity is due to the destabilization of the arenium ion intermediates that would be formed by ortho or para attack. The positive charge in the ortho and para intermediates would be placed adjacent to the positively polarized carbon of the electron-withdrawing group, which is energetically unfavorable. youtube.com

| Reactant | Substituent | Directing Effect | Product |

| Methyl benzoate | -COOCH₃ | meta | Methyl 3-nitrobenzoate |

| Benzaldehyde | -CHO | meta | 3-Nitrobenzaldehyde |

Formation of the Nitronium Ion Electrophile

The active electrophile in aromatic nitration, the nitronium ion (NO₂⁺), is generated from the reaction between concentrated nitric acid and concentrated sulfuric acid. chemguide.co.uklibretexts.org Sulfuric acid is the stronger of the two acids and protonates the nitric acid. jove.com

HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻ scribd.com

This in-situ generation of the powerful nitronium ion electrophile is essential for the nitration of the deactivated aromatic ring of the benzoate precursor. jove.comtaylorandfrancis.com

Green Chemistry Principles in the Synthesis of this compound

The integration of green chemistry principles is paramount in modern organic synthesis. For this compound, this involves adopting methods that reduce waste, minimize energy consumption, and utilize less hazardous materials.

Solvent-Free Reaction Conditions

A significant advancement in green chemistry is the development of solvent-free reaction conditions, which eliminate the environmental and economic costs associated with solvent use, recovery, and disposal. Mechanochemistry, which uses mechanical force to induce chemical reactions, offers a promising solvent-free alternative. A sustainable approach to the Duff reaction, a formylation method, has been developed using a solid-phase mechanochemical route in a mixer mill. researchgate.net This method avoids toxic and costly solvents like trifluoroacetic acid by using hexamethylenetetramine (HMTA) as the formyl source in the presence of silica (B1680970) gel. researchgate.net Such solvent-free methods offer advantages like shorter reaction times and simplified work-up procedures. researchgate.netbeilstein-journals.org

Microwave-Assisted Organic Synthesis (MAOS) Approaches

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and purity. eurekaselect.com This method utilizes dielectric heating, where microwaves directly interact with polar molecules in the reaction mixture, causing a rapid and uniform rise in temperature. rsc.org This efficient energy transfer can reduce reaction times from hours to mere minutes compared to conventional heating methods. rsc.orgnih.govscirp.org

While specific literature detailing a MAOS approach for the direct synthesis of this compound is not prevalent, the technique has been successfully applied to related transformations, such as formylation and the oxidation of methyl groups on aromatic rings. nih.govcem.com For instance, formylation reactions that traditionally require long reaction times at high temperatures can be significantly expedited with microwave irradiation. nih.gov Similarly, the oxidation of benzyl (B1604629) alcohols and other aromatic compounds has been shown to be more efficient under microwave conditions, often with solvent-free setups, which further enhances the green credentials of the process. scirp.orgcem.com The application of MAOS to the synthesis of this compound could therefore offer substantial improvements in efficiency and speed. eurekaselect.com

Utilization of Environmentally Benign Catalysts

The choice of catalyst is critical to the environmental impact of a synthetic process. Research has focused on replacing hazardous reagents with more benign alternatives. In one pathway to this compound, a two-step process involving chlorination followed by hydrolysis utilizes a phase transfer catalyst, such as tetrabutylammonium bromide. google.com This type of catalyst enhances reaction rates and efficiency, and the resulting wastewater is noted to contain primarily a small amount of inorganic salt, making it easier to treat compared to waste from other methods that generate high-COD (Chemical Oxygen Demand) wastewater. google.com

Comparative Analysis of Synthetic Efficiency and Yields

One common precursor is Methyl 3-methyl-2-nitrobenzoate. A patented method describes its conversion via a two-step process:

Chlorination: The methyl group is chlorinated using chlorine gas, catalyzed by UV light, in a solvent like dichloromethane to form Methyl 3-(dichloromethyl)-2-nitrobenzoate. google.com

Hydrolysis: The resulting dichloromethyl intermediate is hydrolyzed using a zinc chloride catalyst in an aqueous solution with a phase transfer catalyst to yield the final aldehyde product. google.com

An alternative route involves the oxidation of a brominated intermediate, Methyl 3-bromomethyl-2-nitrobenzoate. This reaction can be performed using N-methylmorpholine N-oxide (NMO) in acetonitrile, yielding the desired product in good yields.

Below is a comparative table of these methodologies.

| Method | Starting Material | Key Reagents/Catalysts | Reported Yield | Reference |

|---|---|---|---|---|

| Chlorination/Hydrolysis | Methyl 3-methyl-2-nitrobenzoate | Cl₂, UV light, ZnCl₂, Phase Transfer Catalyst | Not explicitly stated, but process is patented for its efficiency. | google.com |

| Oxidation of Bromide | Methyl 3-bromomethyl-2-nitrobenzoate | N-methylmorpholine N-oxide (NMO), Molecular Sieves | 74-78% | Ambeed |

Optimization of Reaction Parameters for Industrial Scalability

For any synthetic method to be viable on an industrial scale, its reaction parameters must be finely tuned to maximize yield, minimize cost, and ensure safety and reproducibility. For the synthesis of this compound, several key parameters are optimized.

In the chlorination/hydrolysis pathway, the molar ratios of reactants and catalysts are critical. The optimal molar ratio of the starting material (Methyl 3-methyl-2-nitrobenzoate) to the phase transfer catalyst and zinc chloride is specified to be in the range of 1:0.01-0.1:0.1-0.5. google.com Furthermore, controlling the pH of the hydrolysis step is crucial to prevent the unwanted hydrolysis of the methyl ester group. Maintaining the pH between 6 and 8, often by the controlled addition of a sodium bicarbonate solution, ensures the integrity of the final product. google.com

Temperature is another key variable. For related reactions in the synthesis of Niraparib, temperatures can range from 30°C to as high as 150°C, depending on the specific transformation step, indicating that precise thermal control is necessary for optimal outcomes. The use of modern industrial techniques, such as continuous flow reactor technology, is also being explored for hazardous reactions like nitration, offering better control over reaction parameters and enhancing safety during scale-up.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the precise arrangement of atoms within the molecule, providing detailed information about the proton and carbon environments and their connectivity.

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. For methyl 3-formyl-2-nitrobenzoate, the spectrum reveals five distinct signals corresponding to the aromatic protons, the methyl ester protons, and the aldehyde proton. Predicted ¹H NMR data in deuterochloroform (CDCl₃) provides specific chemical shifts, multiplicities, and coupling constants that are instrumental in assigning each proton. organicchemistrydata.org

A singlet at approximately 3.96 ppm corresponds to the three protons of the methyl ester group (-OCH₃), which have no adjacent protons to couple with. organicchemistrydata.org A highly deshielded singlet, appearing around 9.99 ppm, is characteristic of the formyl (aldehyde) proton (-CHO). organicchemistrydata.org The aromatic region of the spectrum displays three distinct signals for the three protons on the benzene (B151609) ring. These protons exhibit complex splitting patterns due to coupling with their neighbors. A triplet of doublets of doublets at 7.78 ppm and two doublets of doublets at 8.19 and 8.29 ppm correspond to the three adjacent aromatic protons, with coupling constants confirming their ortho and meta relationships. organicchemistrydata.org

Table 1: Predicted ¹H NMR Data for this compound (Solvent: CDCl₃, Frequency: 500 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment | Citation(s) |

| 9.99 | d | 0.5 | 1H | Aldehyde H | organicchemistrydata.org |

| 8.29 | dd | 7.8, 1.6 | 1H | Aromatic H | organicchemistrydata.org |

| 8.19 | dd | 7.8, 1.5 | 1H | Aromatic H | organicchemistrydata.org |

| 7.78 | tdd (B1230911) | 7.8, 7.8, 0.6 | 1H | Aromatic H | organicchemistrydata.org |

| 3.96 | s | - | 3H | Methyl (-OCH₃) H | organicchemistrydata.org |

s = singlet, d = doublet, dd = doublet of doublets, tdd = triplet of doublets of doublets

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Expected Chemical Shift (δ) ppm | Citation(s) |

| Aldehyde Carbonyl (C=O) | 190 - 200 | chemicalbook.com |

| Ester Carbonyl (C=O) | 160 - 170 | chemicalbook.com |

| Aromatic C-NO₂ | 140 - 150 | chegg.com |

| Aromatic C-H & C-C | 110 - 140 | chegg.com |

| Methyl Carbon (-OCH₃) | 50 - 60 | chemicalbook.com |

2D NMR experiments are essential for unambiguously assembling the molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, typically through two or three bonds. In the case of this compound, COSY would be crucial for confirming the connectivity of the aromatic protons. Cross-peaks would be observed between the signals of adjacent protons on the benzene ring, confirming their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates proton signals with the carbon signals of the nuclei they are directly attached to (one-bond ¹H-¹³C correlation). This experiment would definitively link the proton assignments from the ¹H NMR spectrum to their corresponding carbon atoms in the ¹³C NMR spectrum. For instance, it would show a cross-peak between the aldehyde proton signal (~9.99 ppm) and the aldehyde carbon signal (~190-200 ppm), and between the methyl protons (~3.96 ppm) and the methyl carbon (~50-60 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range coupling (typically two or three bonds) between protons and carbons. This is arguably the most powerful 2D NMR technique for piecing together the molecular skeleton. Key expected correlations for this compound would include:

A correlation from the methyl protons (-OCH₃) to the ester carbonyl carbon.

Correlations from the aldehyde proton to the adjacent aromatic carbons.

Correlations from the aromatic protons to their neighboring carbons, helping to place the substituents correctly on the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. NOESY would be valuable for confirming the substitution pattern. For example, a spatial correlation (cross-peak) would be expected between the aldehyde proton and the adjacent aromatic proton. The proximity of the formyl and nitro groups could also be inferred through NOE effects with the neighboring aromatic proton.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The spectrum of this compound is expected to show several strong, diagnostic absorption bands corresponding to its ester, aldehyde, nitro, and aromatic components.

The most prominent features would be the strong absorptions from the two carbonyl groups. The ester C=O stretch is typically found in the 1750-1735 cm⁻¹ region, while the aldehyde C=O stretch, being conjugated with the aromatic ring, would appear at a slightly lower wavenumber, around 1710-1685 cm⁻¹. The presence of an aldehyde is further confirmed by two characteristic C-H stretching bands, one of which appears near 2720 cm⁻¹. The nitro group (NO₂) exhibits two strong, characteristic stretching vibrations: an asymmetric stretch between 1550-1475 cm⁻¹ and a symmetric stretch between 1360-1290 cm⁻¹. Aromatic C-H stretching appears above 3000 cm⁻¹, and C=C stretching vibrations within the ring are observed in the 1600-1450 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) | Intensity | Citation(s) |

| Aldehyde | C-H Stretch | 2830-2695 (often two bands) | Medium | chemicalbook.com |

| Aromatic Ring | C-H Stretch | 3100-3000 | Medium-Weak | |

| Ester | C=O Stretch | 1750-1735 | Strong | |

| Aldehyde (Aromatic) | C=O Stretch | 1710-1685 | Strong | chemicalbook.com |

| Aromatic Ring | C=C Stretch | 1600-1450 | Medium-Weak | chegg.com |

| Nitro Group | N-O Asymmetric Stretch | 1550-1475 | Strong | |

| Nitro Group | N-O Symmetric Stretch | 1360-1290 | Strong | |

| Ester | C-O Stretch | 1300-1000 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern.

HRMS determines the exact mass of the parent molecule with very high precision, which allows for the unambiguous determination of its elemental formula. For this compound, the molecular formula is C₉H₇NO₅. The calculated exact mass for the molecular ion [M]⁺ is 209.0324 g/mol . nih.gov The experimental measurement of a mass very close to this value would confirm the molecular formula.

While a detailed experimental fragmentation pattern is not provided in the search results, predictable fragmentation pathways can be outlined based on the structure. Upon ionization, the molecular ion [M]⁺ is formed, which then breaks down into smaller, stable fragments. Common fragmentation patterns for this molecule would likely include:

Loss of a methoxy (B1213986) radical (•OCH₃): leading to a fragment ion at m/z 178.

Loss of the formyl radical (•CHO): resulting in a fragment at m/z 180.

Loss of the nitro group (•NO₂): producing a fragment at m/z 163.

These fragmentation patterns, in conjunction with the precise mass measurement from HRMS, provide unequivocal evidence for the structure of this compound.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) provides definitive structural confirmation of this compound by analyzing its fragmentation pattern. While detailed experimental fragmentation data is not widely published, predicted collision cross-section (CCS) values for various adducts of the molecule offer insight into its behavior in the gas phase under mass spectrometric conditions. uni.lu These predictions, calculated using advanced computational methods, are crucial for identifying the compound in complex mixtures. uni.lu

The predicted CCS values for protonated, sodiated, and other common adducts of this compound are summarized below. uni.lu

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

| [M+H]⁺ | 210.03970 | 139.4 |

| [M+Na]⁺ | 232.02164 | 147.6 |

| [M-H]⁻ | 208.02514 | 143.8 |

| [M+NH₄]⁺ | 227.06624 | 157.5 |

| [M+K]⁺ | 247.99558 | 142.9 |

| [M+H-H₂O]⁺ | 192.02968 | 138.2 |

| [M+HCOO]⁻ | 254.03062 | 165.2 |

| [M+CH₃COO]⁻ | 268.04627 | 179.1 |

| Data sourced from PubChemLite, predicted using CCSbase. uni.lu |

In a typical MS/MS experiment, the parent ion (e.g., [M+H]⁺ at m/z 210.04) would be isolated and subjected to collision-induced dissociation. Plausible fragmentation pathways would include the characteristic loss of the methoxy group (-OCH₃) from the ester, the loss of the nitro group (-NO₂), and the loss of the formyl group (-CHO), providing a fragmentation fingerprint that confirms the identity and connectivity of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Systems

The electronic properties and conjugation systems of this compound can be characterized using Ultraviolet-Visible (UV-Vis) spectroscopy. The molecule contains several chromophores: the nitro group (-NO₂), the formyl group (-CHO), and the methyl ester group (-COOCH₃), all attached to a benzene ring. This arrangement creates a conjugated system that gives rise to characteristic electronic transitions.

The benzene ring, substituted with strong electron-withdrawing groups, is expected to exhibit π→π* transitions, which are typically intense and found in the UV region. Additionally, the presence of non-bonding electrons on the oxygen atoms of the nitro, formyl, and ester groups allows for n→π* transitions. These transitions are generally of lower intensity and occur at longer wavelengths compared to the π→π* transitions. The specific absorption maxima (λmax) depend on the solvent used and the precise electronic interactions between the substituents. While specific spectral data is not available in the reviewed literature, the UV-Vis spectrum is a valuable tool for confirming the presence of the aromatic and functional group chromophores within the molecule.

X-ray Crystallography for Solid-State Molecular Structure

X-ray crystallography provides the most definitive information about the three-dimensional arrangement of a molecule in the solid state. Although a specific crystal structure for this compound (C₉H₇NO₅) is not publicly available, analysis of closely related compounds allows for well-founded predictions of its structural characteristics.

Based on the analysis of analogous substituted nitrobenzoates, significant steric hindrance is expected between the adjacent formyl, nitro, and methyl ester groups. This steric strain would likely force the substituents to twist out of the plane of the benzene ring to achieve a more stable conformation.

For instance, in the structurally similar compound 4-Formyl-2-nitrophenyl 3-nitro-2-methylbenzoate, the ester group is significantly twisted away from the attached benzene rings, with dihedral angles of 46.61° and 49.93°. nih.govstrath.ac.uk Similarly, the nitro groups in that molecule are twisted relative to the rings by 37.62° and 39.67°. nih.gov It is highly probable that this compound would exhibit similar non-planar characteristics, with the nitro and ester groups rotated to relieve steric pressure from the adjacent formyl group. The rotatable bonds in the molecule, particularly the C-C bond connecting the formyl group, the C-N bond of the nitro group, and the C-C and C-O bonds of the ester linkage, allow for this conformational flexibility. nih.gov

In the solid state, the crystal packing of this compound would be governed by various intermolecular interactions. The molecule lacks strong hydrogen bond donors but possesses five hydrogen bond acceptors (the oxygen atoms of the formyl, nitro, and ester groups). nih.gov

This makes the formation of weak C-H···O hydrogen bonds a dominant feature in its crystal packing. The aromatic C-H groups and the methyl C-H groups can act as donors to the oxygen atoms of neighboring molecules. In related structures, such as 4-Formyl-2-nitrophenyl 3-nitro-2-methylbenzoate, these C-H···O interactions are shown to link molecules into one-dimensional helical chains. nih.govstrath.ac.uk It is plausible that this compound would assemble into similar motifs, such as chains or sheets, stabilized by a network of these weak hydrogen bonds, alongside other non-covalent interactions like van der Waals forces. researchgate.net

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are instrumental in elucidating the electronic properties of Methyl 3-formyl-2-nitrobenzoate. Density Functional Theory (DFT), particularly with hybrid functionals like B3LYP, is a common method for these investigations. Such calculations determine the distribution of electrons within the molecule and the energies of its molecular orbitals, which are crucial for predicting reactivity.

The electronic structure is characterized by the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate electrons, while the LUMO signifies the ability to accept electrons. The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. For aromatic nitro compounds, the strong electron-withdrawing nature of the nitro (NO₂) and formyl (CHO) groups significantly lowers the energy of the LUMO, making the aromatic ring susceptible to nucleophilic attack. The energy gap (ELUMO - EHOMO) indicates that a smaller gap corresponds to higher reactivity.

Theoretical studies on related nitrobenzoate isomers using methods like G3(MP2)//B3LYP have been performed to estimate properties such as gas-phase enthalpy of formation, providing a basis for understanding the thermodynamic stability of the molecule. These computational approaches allow for a detailed analysis of how the substituent groups (formyl, nitro, and methyl ester) influence the electronic environment of the benzene (B151609) ring and, consequently, its reactivity in chemical syntheses.

Table 1: Representative Theoretical Electronic Properties

| Parameter | Description | Predicted Significance for this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | Localized mainly on the benzene ring; energy is lowered by electron-withdrawing groups. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Significantly lowered due to nitro and formyl groups, indicating susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | A relatively small gap is expected, suggesting high reactivity, characteristic of a synthetic intermediate. |

| Dipole Moment | Measure of the net molecular polarity. | A significant dipole moment is expected due to the polar nitro and carbonyl groups. |

Conformational Analysis and Energy Landscapes

The presence of rotatable single bonds in this compound—specifically the C-C bond connecting the formyl group to the ring and the C-O bond of the methyl ester group—allows for different spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers for rotation between them.

Simulation of Spectroscopic Properties (e.g., NMR chemical shifts, IR vibrational frequencies)

Theoretical calculations are highly effective in simulating spectroscopic data, which serves as a powerful tool for structure verification when compared with experimental results.

NMR Chemical Shifts: Computational models can predict the ¹H and ¹³C NMR spectra. For this compound, predicted ¹H NMR data suggests specific chemical shifts for the methyl protons and the aromatic protons, influenced by the deshielding effects of the nitro and formyl groups. The loss of symmetry in the benzene ring due to the three different substituents means that all aromatic carbons and protons are expected to be chemically non-equivalent, resulting in distinct signals in the ¹³C and ¹H NMR spectra, respectively.

Table 2: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ** |

Applications and Synthetic Utility in Advanced Organic Synthesis

Precursor in the Synthesis of Poly(ADP-ribose) Polymerase (PARP) Inhibitors

Methyl 3-formyl-2-nitrobenzoate is a key reagent in the synthesis of Poly(ADP-ribose) Polymerase (PARP) inhibitors. chemicalbook.comtheclinivex.comlookchem.comnbinno.comcookechem.comchemicalbook.comusbio.net These inhibitors are a critical class of therapeutic agents, particularly effective in treating cancers with mutations in the BRCA-1 and -2 genes. theclinivex.comnbinno.comcookechem.comchemicalbook.com

Intermediate in Niraparib Synthesis

A prominent application of this compound is its role as a key intermediate in the manufacturing of Niraparib. theclinivex.comlookchem.comnbinno.comcookechem.comchemicalbook.comusbio.netwhalecorporation.com Niraparib is a potent, orally available PARP inhibitor. theclinivex.comlookchem.comcookechem.comchemicalbook.com The synthesis of Niraparib from this compound involves a series of chemical transformations that ultimately lead to the formation of the final drug substance. epo.orggoogle.com

A general synthetic scheme involves the reaction of this compound with other chemical entities to construct the core structure of Niraparib. For instance, one patented method describes the synthesis of Niraparib tosylate monohydrate starting from this compound (referred to as Aldehyde A in the patent). epo.org Another process involves the reaction of methyl 3-methyl-2-nitrobenzoate with dimethylformamide dimethylacetal (DMF-DMA) and pyrrolidine (B122466) to produce this compound as an intermediate. google.com

Table 1: Key Intermediates and Reagents in Niraparib Synthesis

| Compound/Reagent | Role in Synthesis |

| This compound | Starting material/intermediate |

| tert-butyl (S)-3-(4-aminophenyl)piperidine-1-carboxylate | Reactant |

| p-Toluenesulfonic acid monohydrate | Reagent for salt formation |

| Dimethylformamide dimethylacetal (DMF-DMA) | Reagent for formylation |

| Pyrrolidine | Catalyst |

Derivatization for PARP Inhibitor Scaffold Construction

The chemical structure of this compound allows for various derivatizations to construct different PARP inhibitor scaffolds. The aldehyde and nitro groups are particularly amenable to a wide range of chemical transformations, enabling the synthesis of diverse analogs for structure-activity relationship (SAR) studies. These studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of new PARP inhibitors.

Building Block for Diverse Pharmacologically Active Molecules and Advanced Drug Intermediates

Beyond its role in PARP inhibitor synthesis, this compound is a valuable building block for a variety of other pharmacologically active molecules and advanced drug intermediates. nbinno.compharmaffiliates.com Its functional groups can be manipulated to introduce different pharmacophores and modulate the biological activity of the resulting compounds.

For example, the aldehyde group can undergo reactions like reductive amination to introduce amine-containing side chains, or Knoevenagel condensation to form new carbon-carbon bonds. researchgate.net The nitro group can be reduced to an amine, which can then be further functionalized through acylation, alkylation, or diazotization reactions. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other ester derivatives.

Role in the Synthesis of Heterocyclic Compounds

The reactivity of the functional groups in this compound makes it a useful precursor for the synthesis of various heterocyclic compounds. The presence of the ortho-nitro and formyl groups allows for intramolecular cyclization reactions to form nitrogen-containing heterocycles, which are prevalent scaffolds in many biologically active compounds. For instance, reductive cyclization of the nitro group and the aldehyde can lead to the formation of indazole derivatives. The synthesis of 1,2,3-triazole derivatives has been reported using a related compound, methyl 2-(bromomethyl)-3-nitrobenzoate, which can be synthesized from a precursor of this compound. researchgate.net

Application as a Chemical Reagent or Catalyst Beyond Phase Transfer Catalysis

While some sources describe this compound as a phase transfer catalyst for the synthesis of chlorinated hydrocarbons, this application appears to be less common and is mentioned in more general chemical supplier descriptions. chemicalbook.comnbinno.comcookechem.comchemicalbook.com A patented synthesis method for this compound itself utilizes a phase transfer catalyst, such as tetrabutylammonium (B224687) bromide, in one of the reaction steps. google.com The primary and well-documented utility of this compound in advanced organic synthesis lies in its role as a versatile building block rather than as a catalyst.

Future Research Directions and Emerging Trends

Development of Novel and More Sustainable Synthetic Pathways

The current synthesis of methyl 3-formyl-2-nitrobenzoate often involves multi-step processes that may utilize hazardous reagents and generate significant chemical waste. google.com For instance, one patented method involves the chlorination of methyl 3-methyl-2-nitrobenzoate to form a dichloromethyl intermediate, followed by hydrolysis. google.com While effective, the use of chlorine gas presents safety and environmental challenges. Another route proceeds via the conversion of methyl 3-(bromomethyl)-2-nitrobenzoate. nbinno.com

Future research will likely prioritize the development of more sustainable and efficient synthetic strategies. This includes:

Catalytic C-H Functionalization: Direct oxidation of the methyl group of a precursor like methyl 3-methyl-2-nitrobenzoate using selective and green catalysts could provide a more atom-economical route.

Flow Chemistry: Implementing continuous flow technologies could enhance safety, improve reaction control, and allow for easier scale-up of hazardous reactions like nitration or oxidation. nbinno.com

Biocatalysis: The use of enzymes to perform selective oxidation or other transformations on the aromatic ring could offer an environmentally benign alternative to traditional chemical methods.

The goal is to create synthetic pathways that are not only high-yielding but also align with the principles of green chemistry, reducing waste and avoiding harsh reaction conditions. google.com

Exploration of Undiscovered Reactivity Patterns and Selectivity Control

The trifunctional nature of this compound presents a rich landscape for chemical transformations. The aldehyde, ester, and nitro groups each offer a handle for distinct chemical reactions. A key challenge and area of future research lie in achieving high selectivity in these transformations.

Researchers will likely investigate:

Orthogonal Protection Strategies: Developing methods to selectively protect one or two of the functional groups to allow for the specific transformation of the third.

Chemoselective Catalysis: Designing catalytic systems that can differentiate between the functional groups. For example, a catalyst might selectively reduce the nitro group while leaving the aldehyde and ester untouched, or vice-versa.

Domino and Cascade Reactions: Designing multi-step reactions in a single pot where the initial transformation of one functional group triggers a subsequent reaction at another site, leading to the rapid construction of complex molecular architectures.

Understanding the interplay of the electronic effects of the three substituents will be crucial in predicting and controlling the regioselectivity and chemoselectivity of these reactions.

Integration of Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Understanding

A thorough understanding of the reaction mechanisms involving this compound is essential for optimizing existing transformations and discovering new ones. The integration of advanced analytical and computational tools will be pivotal.

In-situ Spectroscopy: Techniques such as ReactIR (in-situ infrared spectroscopy) and process NMR can be used to monitor reactions in real-time, identifying transient intermediates and providing kinetic data that are crucial for mechanistic elucidation.

Advanced Mass Spectrometry: High-resolution mass spectrometry can be used to identify and characterize products and byproducts, even in complex reaction mixtures, offering insights into reaction pathways.

Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be employed to model reaction pathways, calculate transition state energies, and predict the reactivity and selectivity of the molecule. nih.gov This can help in understanding the role of catalysts and in designing experiments more effectively. A predicted 1H NMR spectrum is already available, and further computational studies can help correlate spectral data with the molecule's conformation and electronic structure. ichemical.com

The synergy between these advanced experimental and computational techniques will provide an unprecedented level of detail about the molecule's behavior.

Expansion of Synthetic Utility in Unexplored Fields (e.g., Materials Science, Agrochemicals)

While the primary current application of this compound is as a key intermediate in the synthesis of pharmaceuticals, particularly PARP inhibitors like Niraparib, chemicalbook.comtheclinivex.comlookchem.com its unique structure suggests potential in other areas.

Materials Science: The presence of a reactive aldehyde and a polar nitro group could make it a useful monomer or building block for specialty polymers. myskinrecipes.com These polymers might possess interesting optical or electronic properties. The aromatic scaffold could be incorporated into metal-organic frameworks (MOFs) or other functional materials.

Agrochemicals: This compound is already noted as a precursor for agrochemical intermediates. nbinno.comeastfine.net Future research could focus on using it as a scaffold to synthesize new classes of herbicides, fungicides, or pesticides. The nitroaromatic moiety is a common feature in many biologically active compounds.

Dyes and Pigments: The chromophoric nature of the nitroaromatic system suggests that derivatives of this compound could be explored as new dyes or pigments. nbinno.com

Systematic exploration of its reactivity with various co-monomers and its biological activity in agricultural screening programs could unlock these underexplored applications.

Design of Next-Generation Derivatives with Tuned Reactivity and Applications

The true potential of this compound may lie in its use as a starting point for the creation of a library of novel derivatives. By systematically modifying its structure, researchers can fine-tune its properties for specific applications.

Future work could involve:

Modification of Functional Groups: Converting the aldehyde to other functional groups (e.g., an oxime, a nitrile, or an alkyne) or modifying the ester could lead to new intermediates with unique reactivity.

Introduction of Additional Substituents: Adding further substituents to the aromatic ring could modulate the electronic properties and steric environment, thereby influencing the molecule's reactivity and biological activity.

Structure-Activity Relationship (SAR) Studies: For its use in medicinal chemistry, creating a series of derivatives and testing their efficacy as, for example, PARP inhibitors would allow for the development of more potent and selective drug candidates. lookchem.com

This rational design approach, guided by computational modeling and high-throughput screening, will likely lead to the discovery of next-generation molecules with enhanced performance in pharmaceuticals, materials, and other fields.

Q & A

Basic: What are the optimal synthetic routes for Methyl 3-formyl-2-nitrobenzoate, and how can reaction conditions be optimized?

Methodological Answer:

A common approach involves starting with 3-methyl-2-nitrobenzoic acid, which undergoes esterification using methanol under acidic conditions (e.g., H₂SO₄). Subsequent bromination (e.g., using N-bromosuccinimide) and oxidation (e.g., with KMnO₄ or CrO₃) yield the formyl group . Key optimization parameters include:

- Temperature control : Maintain ≤80°C during esterification to avoid side reactions.

- Catalyst selection : Use Lewis acids (e.g., FeCl₃) to enhance bromination efficiency.

- Oxidation monitoring : Track reaction progress via TLC or HPLC to prevent over-oxidation.

Validate purity using melting point analysis (mp 48–55°C) and NMR (δ ~10.0 ppm for aldehyde proton) .

Basic: How can researchers resolve discrepancies between spectroscopic data and crystallographic results for this compound?

Methodological Answer:

Contradictions often arise from polymorphism or solvent inclusion in crystals. To address this:

- Cross-validate techniques : Compare NMR/IR data (e.g., aldehyde C=O stretch at ~1700 cm⁻¹) with X-ray diffraction (XRD) bond lengths (C=O: ~1.21 Å) .

- Refine crystallographic models : Use SHELXL for small-molecule refinement to adjust thermal parameters and occupancy factors, ensuring alignment with spectroscopic observations .

- Check for tautomerism : The nitro and formyl groups may exhibit resonance; DFT calculations (e.g., Gaussian) can predict dominant tautomers .

Advanced: What challenges arise in crystallographic studies of this compound, and how are they mitigated?

Methodological Answer:

Challenges include:

- Crystal twinning : Common due to nitro group planarity. Use PLATON’s TWINABS to deconvolute overlapping reflections .

- Disorder in the aldehyde group : Apply restraints in SHELXL to model positional disorder, supported by Hirshfeld surface analysis .

- Data resolution : Collect high-resolution data (≤0.8 Å) at low temperature (123 K) to minimize thermal motion artifacts . Visualize final structures with ORTEP-3, ensuring proper representation of anisotropic displacement parameters .

Advanced: How is this compound utilized in pharmaceutical intermediate synthesis?

Methodological Answer:

This compound serves as a key intermediate in synthesizing PARP inhibitors like Niraparib. Its aldehyde group undergoes Schiff base formation with amines (e.g., piperidine derivatives), followed by cyclization using NaN₃ . Critical steps include:

- Selective reactivity : Protect the nitro group during amidation using Boc anhydride.

- Chiral resolution : Separate enantiomers via HPLC with a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) .

Validate intermediates using LC-MS and compare melting points with literature data (e.g., cyclized products often melt >200°C) .

Basic: What analytical methods are most reliable for characterizing nitro-aromatic esters like this compound?

Methodological Answer:

- NMR spectroscopy : ¹H NMR (δ 8.5–8.7 ppm for aromatic protons adjacent to nitro groups) and ¹³C NMR (δ ~160 ppm for ester carbonyl) .

- Mass spectrometry : ESI-MS in positive ion mode to detect [M+H]⁺ at m/z 210.1 .

- XRD : Resolve molecular geometry; expect dihedral angles of ~5° between nitro and ester groups .

- IR spectroscopy : Confirm nitro (1520–1350 cm⁻¹) and aldehyde (2820, 2720 cm⁻¹) stretches .

Advanced: How can computational modeling predict reactivity trends in derivatives of this compound?

Methodological Answer:

- DFT calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to predict electrophilic substitution sites (e.g., para to nitro group) .

- Molecular docking : Screen derivatives for binding affinity to target proteins (e.g., PARP1) using AutoDock Vina, correlating with IC₅₀ values .

- Hammett plots : Analyze substituent effects on reaction rates using σ⁺ values for nitro and formyl groups .

Basic: What safety precautions are critical when handling this compound in the lab?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.